4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a heterocyclic compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thienopyrimidine core, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which 4-bromo-n-(thieno[2,3-d]pyrimidin-4-yl)benzamide belongs, have been reported to exhibit diverse biological activities .
Mode of Action
It’s known that thieno[3,2-d]pyrimidines can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds similar to this compound have been reported to influence the phosphatidylinositol-3 kinase (pi3k) signaling pathway .
Result of Action
Similar compounds have been reported to induce cell cycle arrest and apoptosis in certain cell lines .
Action Environment
It is known that external factors such as smoke, diet, alcohol, and some drugs can affect the efficiency of protective systems in the body, potentially influencing the action of compounds like this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in the presence of a desiccant like calcium chloride to facilitate the cyclization process . Another method involves the use of dimethylformamide dimethylacetal (DMF-DMA) as a reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienopyrimidine derivatives .
Scientific Research Applications
4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit specific protein kinases.
Biological Research: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These are also known for their kinase inhibitory properties and are used in similar research applications.
Uniqueness
4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is unique due to the presence of the bromine atom, which can be further functionalized to create a wide range of derivatives. This makes it a versatile compound for various chemical modifications and applications .
Properties
IUPAC Name |
4-bromo-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS/c14-9-3-1-8(2-4-9)12(18)17-11-10-5-6-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTMAUYXJYRVHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C3C=CSC3=NC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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